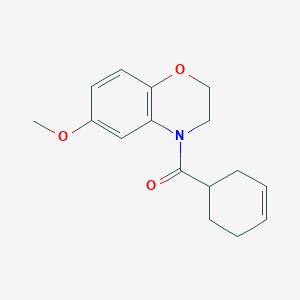![molecular formula C16H23N3O B7591589 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one, also known as PDD, is a synthetic compound that belongs to the class of spirocyclic compounds. PDD has been extensively studied for its potential therapeutic applications in various fields of medicine.
科学的研究の応用
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.
作用機序
The exact mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is not yet fully understood. However, it has been suggested that this compound acts as a GABA receptor agonist, which may be responsible for its anticonvulsant and anxiolytic effects. This compound has also been found to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is its potential therapeutic applications in various fields of medicine. This compound has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, which may be beneficial for the treatment of various neurological and inflammatory disorders. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one. One of the areas of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various fields of medicine. Further studies are also required to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, the development of more water-soluble derivatives of this compound may be beneficial for its use in various experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. The synthesis method of this compound involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. This compound has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, and has potential use as an antidepressant, anxiolytic, and antipsychotic agent. Further research is required to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. The reaction yields this compound as a white solid with a melting point of 200-202°C. The purity of the compound can be determined by NMR and HPLC analysis.
特性
IUPAC Name |
3-propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-12-19-14(13-8-4-7-11-17-13)18-16(15(19)20)9-5-3-6-10-16/h4,7-8,11,14,18H,2-3,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWQOSZVIQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2(C1=O)CCCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)